Tetramethylbiphosphine disulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666477. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

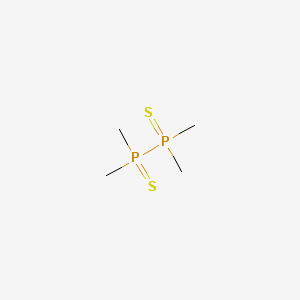

Structure

3D Structure

Properties

IUPAC Name |

dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQQMXQPAHRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)P(=S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190216 | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-97-9 | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tetramethylbiphosphine Disulfide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the physical and chemical properties of Tetramethylbiphosphine disulfide (CAS No. 3676-97-9). As a key organophosphorus compound, it serves as a versatile intermediate in organic synthesis, particularly for creating ligands used in coordination chemistry and catalysis.[1][2][3] Understanding its fundamental properties is critical for its effective application, handling, and the development of novel synthetic methodologies.

Molecular Structure and Identification

This compound is an organophosphorus compound with two dimethylphosphine groups linked by a phosphorus-phosphorus bond, with each phosphorus atom also double-bonded to a sulfur atom.[3] This structure imparts specific reactivity, particularly in redox reactions and as a ligand for various metal ions.[3]

-

IUPAC Name: dimethylphosphinothioyl-dimethyl-sulfanylidene-λ⁵-phosphane[4]

-

Common Synonyms: Tetramethyldiphosphine disulfide, 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide, Teramethyldiphosphine disulphide.[2][4][5][6][7]

Caption: Molecular structure of this compound.

Core Physical Properties

The compound is a white crystalline solid under standard conditions.[1][6][8][9][10] Its high melting point indicates strong intermolecular forces within the crystal lattice. The quantitative physical properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1][6][8] |

| Melting Point | 224-228°C | [1][2][5][6][8] |

| 227°C (when pure) | [11] | |

| Boiling Point | 229°C (at 760 mmHg) | [1][2][5][6][8] |

| 150°C (at 16 mmHg) | [9][10] | |

| Density | 1.174 g/cm³ | [1][2][5][6][8] |

| Flash Point | 93°C | [1][2][5][6][8] |

| Vapor Pressure | 0.105 mmHg at 25°C | [1] |

| Refractive Index | 1.528 | [1][2] |

| Solubility | Soluble in organic solvents; recrystallized from ethanol. | [3][11] |

Note on Data Discrepancies: While most chemical suppliers and databases report a melting point in the 224-228°C range, some safety data sheets list a significantly higher value of 311°C.[9][10] This discrepancy may arise from different measurement conditions or sample purities. The consensus value from multiple sources, including a detailed synthesis protocol, points to the lower range.[11] Similarly, a flash point of 45°C appears in some safety documents, contrasting with the more commonly cited 93°C.[1][2][5][6][8][9] Researchers should consider the more conservative value for safety planning.

Spectroscopic and Spectrometric Characterization

Spectroscopic data is fundamental for confirming the identity and purity of this compound.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural verification. Spectra are available in deuterated chloroform (CDCl₃), allowing for the unambiguous assignment of the methyl protons and carbons.[2][4]

-

Infrared (IR) Spectroscopy: IR spectra, typically obtained using a KBr disc or Nujol mull, are used to identify the characteristic vibrational frequencies of the P=S and P-C bonds within the molecule.[2]

Experimental Methodologies

Synthesis and Purification Protocol

A reliable and high-yield synthesis of this compound involves the reaction of a Grignard reagent with thiophosphoryl chloride.[11] The following protocol is adapted from Organic Syntheses, a highly trusted source for validated chemical preparations.

Causality of Experimental Design: The use of a Grignard reagent (methylmagnesium bromide) provides the methyl nucleophiles required to displace the chlorine atoms on the thiophosphoryl chloride. The reaction is conducted in anhydrous ether to prevent quenching of the highly reactive Grignard reagent. Cooling the reaction to 0–5°C controls the exothermic nature of the addition. The final product is purified by recrystallization from ethanol, which is chosen for its ability to dissolve the compound at elevated temperatures and allow for the formation of pure crystals upon cooling.[11]

Step-by-Step Methodology: [11]

-

Reaction Setup: A 3-liter round-bottomed flask is equipped with a mechanical stirrer, condenser with a drying tube, thermometer, and an addition funnel.

-

Initial Reagents: The flask is charged with 800 mL of 3M methylmagnesium bromide solution in diethyl ether (2.4 moles) and 600 mL of anhydrous ether.

-

Addition: The solution is stirred and cooled to 0–5°C. A solution of 135 g (0.80 mole) of redistilled thiophosphoryl chloride in 85 mL of ether is added via the addition funnel over 3 hours. A thick white precipitate will form.

-

Workup: After the addition is complete, the reaction mixture is poured onto 500 g of ice in a 4-liter beaker.

-

Acidification: 900 mL of a 10% sulfuric acid solution is added over 20 minutes with gentle stirring to neutralize the mixture and dissolve magnesium salts.

-

Isolation: The mixture is filtered, and the resulting white solid product is washed thoroughly with 4 liters of water.

-

Purification: The crude product is recrystallized from 2 liters of ethanol.

-

Drying: The purified white crystals are dried over phosphorus pentoxide in a vacuum desiccator to yield 50–55 g (67–74%) of this compound with a melting point of 223–227°C.

Workflow for Physical Property Determination

The characterization of a synthesized compound follows a logical progression from synthesis to purification and subsequent analysis of its properties.

Caption: Experimental workflow from synthesis to characterization.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4]

Recommended Precautions:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[1][10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][9][10]

-

Avoid inhalation of dust.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

References

-

Diphosphine, tetramethyl-, disulfide. (2024). ChemBK. [Link]

-

This compound. (n.d.). Chongqing Chemdad Co.[Link]

-

This compound CAS#: 3676-97-9. (n.d.). ChemWhat. [Link]

-

Parshall, G. W. (1962). This compound. Organic Syntheses, 42, 95. [Link]

-

This compound. (n.d.). PubChem, National Institutes of Health. [Link]

-

This compound (cas 3676-97-9) SDS/MSDS download. (n.d.). ChemSrc. [Link]

-

This compound. (n.d.). Ereztech. [Link]

-

Diphosphine, tetramethyl-, 1,2-disulfide. (n.d.). NIST WebBook. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. CAS 3676-97-9: this compound [cymitquimica.com]

- 4. This compound | C4H12P2S2 | CID 96660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3676-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Diphosphine, tetramethyl-, 1,2-disulfide [webbook.nist.gov]

- 8. This compound | 3676-97-9 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Tetramethylbiphosphine Disulfide from Thiophosphoryl Chloride

This guide provides a comprehensive overview of the synthesis of tetramethylbiphosphine disulfide, a versatile intermediate in organophosphorus chemistry. The primary focus is on its preparation from thiophosphoryl chloride and a methyl Grignard reagent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and critical safety information.

Introduction and Significance

This compound, with the chemical formula [(CH₃)₂P(S)]₂, is a key precursor for various organophosphorus compounds.[1] Its importance lies in its utility as a starting material for the synthesis of ligands for catalysis, additives for lithium-ion batteries, and intermediates for other valuable phosphorus-containing molecules.[1] The synthesis route from thiophosphoryl chloride is particularly advantageous as it often avoids the formation of significant amounts of mono- and trimethylated by-products, which can be problematic in other methods.[2]

The Core Synthesis: A Mechanistic Perspective

The synthesis of this compound from thiophosphoryl chloride (PSCl₃) is typically achieved through a Grignard reaction. This reaction involves the nucleophilic attack of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), on the electrophilic phosphorus atom of thiophosphoryl chloride.

The reaction proceeds in a stepwise manner where the chlorine atoms are successively replaced by methyl groups. The final step involves the coupling of two dimethylthiophosphinoyl moieties to form the P-P bond of the desired product. The overall stoichiometry of the reaction requires three equivalents of the Grignard reagent per equivalent of thiophosphoryl chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and should be performed by personnel with appropriate training in handling air- and moisture-sensitive reagents.[2]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Condenser with a drying tube

-

Addition funnel

-

Thermometer

-

Anhydrous diethyl ether

-

Methylmagnesium bromide (3M solution in diethyl ether)[2]

-

Thiophosphoryl chloride (redistilled for higher purity)[2]

-

Ice

-

10% Sulfuric acid

-

Ethanol

-

Phosphorus pentoxide

Procedure:

-

Reaction Setup: A 3-liter round-bottom flask is equipped with a mechanical stirrer, a condenser topped with a drying tube, a thermometer, and an addition funnel.

-

Initial Charging: The flask is charged with 800 mL of a 3M solution of methylmagnesium bromide (2.4 moles) and 600 mL of anhydrous ether.[2]

-

Cooling: The solution is stirred and cooled to a temperature of 0–5 °C.[2]

-

Addition of Thiophosphoryl Chloride: A solution of 135 g (0.80 mole) of thiophosphoryl chloride in 85 mL of ether is added dropwise from the addition funnel over a period of 3 hours, maintaining the reaction temperature between 0–5 °C. A thick white precipitate will form during the addition.[2]

-

Quenching: After the addition is complete, the reaction mixture is carefully poured onto 500 g of ice in a 4-liter beaker.[2]

-

Acidification: 900 mL of a 10% sulfuric acid solution is added slowly over 20 minutes with gentle stirring.[2]

-

Isolation: The resulting white solid product is collected by filtration and washed with 4 liters of water.[2]

-

Recrystallization: The crude product is recrystallized from 2 liters of ethanol.[2]

-

Drying: The purified product is dried in a vacuum desiccator over phosphorus pentoxide to yield 50–55 g of white crystalline this compound.[2]

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₂P₂S₂[1] |

| Molar Mass | 186.22 g/mol [1] |

| Appearance | White crystalline solid[3] |

| Melting Point | 223–227 °C[2] |

| Boiling Point | 229 °C[1] |

| Density | 1.174 g/cm³[1] |

The structure and purity of the synthesized product can be confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Elemental Analysis: To determine the elemental composition.[3]

Safety and Handling

Both the starting material, thiophosphoryl chloride, and the Grignard reagent are hazardous and require careful handling in a controlled laboratory environment.

Thiophosphoryl Chloride:

-

Hazards: It is corrosive and toxic.[4] It causes severe skin burns and eye damage, is fatal if inhaled, and may cause respiratory irritation.[4] It reacts violently with water, liberating toxic gases.[5]

-

Handling: Work should be conducted in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.[5][6] An eyewash station and safety shower should be readily accessible.[6]

-

Spills: In case of a spill, the area should be evacuated.[5] Spills can be absorbed with an inert material like vermiculite or sand and placed in a suitable container for disposal.[6] Water should not be used for cleanup.[7]

Grignard Reagents:

-

Hazards: Grignard reagents are highly reactive and flammable. They react violently with water and protic solvents.

-

Handling: These reagents must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

This compound:

-

Hazards: This compound can be harmful if inhaled, comes into contact with skin, or is swallowed.[1] It is advisable to avoid breathing the dust and to wear suitable protective clothing, gloves, and eye/face protection during handling.[1]

Conclusion

The synthesis of this compound from thiophosphoryl chloride via a Grignard reaction is a reliable and efficient method for producing this valuable organophosphorus intermediate. Adherence to the detailed protocol and strict observance of safety precautions are paramount for a successful and safe synthesis. The versatility of the product opens avenues for further research and development in various fields of chemistry.

References

- Organic Syntheses Procedure: this compound. (n.d.).

- Sigma-Aldrich. (2024).

- CAMEO Chemicals - NOAA. (n.d.). THIOPHOSPHORYL CHLORIDE.

- CAMEO Chemicals - NOAA. (n.d.). thiophosphoryl chloride - Report.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophosphoryl Chloride, 98%.

- Fisher Scientific. (2023).

- ChemBK. (2024). Diphosphine, tetramethyl-, disulfide.

- CymitQuimica. (n.d.). CAS 3676-97-9: this compound.

- Wikipedia. (n.d.). Thiophosphoryl chloride.

- Organic Syntheses Procedure. (n.d.). This compound.

- ResearchGate. (n.d.). Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe).

- Ereztech. (n.d.). This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide.

- ChemicalBook. (n.d.).

- Google Patents. (n.d.).

- PubChem - NIH. (n.d.). This compound | C4H12P2S2 | CID 96660.

- ResearchGate. (n.d.). The reaction of alkylmagnesium halides with thiophosphoryl chloride: II.

- Googleapis.com. (n.d.).

- PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

Sources

- 1. chembk.com [chembk.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1,1,2,2-Tetramethyldiphosphane 1,2-disulfide | C4H12P2S2 - Ereztech [ereztech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.at [fishersci.at]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Tetramethylbiphosphine Disulfide (CAS 3676-97-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Tetramethylbiphosphine disulfide (CAS 3676-97-9), a key organophosphorus compound. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and a detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles.

Compound Identity and Significance

Chemical Name: this compound Synonyms: Diphosphine, tetramethyl-, 1,2-disulfide CAS Number: 3676-97-9[1] Molecular Formula: C₄H₁₂P₂S₂ Molecular Weight: 186.22 g/mol [2] Structure:

This compound is a stable, crystalline solid that serves as an important precursor in organophosphorus chemistry. Its synthetic utility and the presence of phosphorus-sulfur bonds make it a compound of interest for spectroscopic analysis, providing a clear model for understanding the spectral characteristics of similar structures.

Synthesis and Sample Purity: A Note on Provenance

The quality of spectroscopic data is intrinsically linked to the purity of the sample. The most common and reliable synthesis of this compound involves the reaction of methylmagnesium bromide with thiophosphoryl chloride in an ethereal solution. This method, detailed in Organic Syntheses, typically yields a white crystalline solid with a melting point of 223–227 °C. Recrystallization from ethanol is a critical step to remove unreacted starting materials and byproducts. For the purpose of acquiring the reference spectra discussed herein, it is assumed the compound has been synthesized and purified according to such a validated protocol, ensuring a high degree of purity and minimizing the presence of spectral artifacts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing information about the chemical environment of the hydrogen, carbon, and phosphorus nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~2.1 | Doublet of Doublets | J(P,H) ≈ 13, J(P',H) ≈ 1.5 | -CH₃ |

Interpretation and Experimental Rationale:

The spectrum displays a single resonance for the twelve methyl protons, indicating their chemical equivalence. This equivalence arises from the free rotation around the P-C and P-P bonds. The signal appears as a doublet of doublets due to coupling with the two non-equivalent phosphorus atoms. The larger coupling constant (~13 Hz) is attributed to the two-bond coupling between the protons and the directly attached phosphorus atom (²J(P,H)). The smaller coupling constant (~1.5 Hz) arises from the three-bond coupling to the second phosphorus atom (³J(P',H)).

-

Choice of Solvent: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this non-polar to moderately polar compound, as it dissolves the analyte well and its residual proton signal does not interfere with the methyl resonance.

-

Field Strength: A high-field instrument (e.g., 400 MHz or greater) is advantageous for resolving the fine splitting pattern of the doublet of doublets, ensuring accurate determination of the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~28 | Doublet | J(P,C) ≈ 58 | -CH₃ |

Interpretation and Experimental Rationale:

A single resonance is observed for the four methyl carbons, again due to the molecule's symmetry. This signal is split into a doublet by the one-bond coupling to the directly attached phosphorus atom (¹J(P,C)), with a coupling constant of approximately 58 Hz.

-

Proton Decoupling: The spectrum is typically acquired with proton decoupling to simplify the signal to a single resonance for the carbon environment, which is then split only by the phosphorus nuclei. This greatly enhances the signal-to-noise ratio.

³¹P NMR Spectroscopy

³¹P NMR is a highly diagnostic technique for organophosphorus compounds.

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~58 | Singlet | P=S |

Interpretation and Experimental Rationale:

The ³¹P NMR spectrum shows a single sharp singlet at approximately 58 ppm. The chemical shift is characteristic of a pentavalent phosphorus atom double-bonded to a sulfur atom in this type of environment. The singlet nature of the peak confirms the magnetic equivalence of the two phosphorus atoms.

-

Referencing: The chemical shifts are referenced to an external standard, typically 85% phosphoric acid.

NMR Experimental Workflow

The following diagram illustrates a typical workflow for acquiring NMR data for a solid sample like this compound.

Caption: A generalized workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2970 - 2850 | Medium | C-H stretching (methyl groups) |

| ~1420 | Medium | C-H bending (asymmetric) |

| ~1300 | Medium | C-H bending (symmetric) |

| ~950 | Strong | P-C stretching |

| ~750 | Strong | P=S stretching |

Interpretation and Experimental Rationale:

The IR spectrum is dominated by absorptions corresponding to the methyl groups and the phosphorus-carbon and phosphorus-sulfur bonds. The C-H stretching and bending vibrations are observed in their expected regions. The strong absorptions around 950 cm⁻¹ and 750 cm⁻¹ are highly characteristic and can be assigned to the P-C and P=S stretching vibrations, respectively.

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is a robust choice. The sample is finely ground with dry potassium bromide and pressed into a transparent disk. This minimizes scattering and produces a high-quality spectrum. Alternatively, a Nujol mull can be prepared, but the mineral oil will introduce its own C-H stretching and bending bands, which may obscure features in those regions of the sample's spectrum.

IR Spectroscopy Experimental Workflow

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, which can be used for structural confirmation.

Table 5: Major Fragments in the Mass Spectrum

| m/z | Relative Intensity | Assignment |

| 186 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - CH₃]⁺ |

| 125 | Low | [M - S - CH₃]⁺ or [(CH₃)₂P(S)P]⁺ |

| 93 | High | [(CH₃)₂PS]⁺ |

| 61 | Moderate | [(CH₃)₂P]⁺ |

Interpretation and Experimental Rationale:

The mass spectrum shows a clear molecular ion peak at m/z 186, which corresponds to the molecular weight of this compound. The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (15 Da) leads to the fragment at m/z 171. The base peak at m/z 93 corresponds to the stable dimethylphosphinothioyl cation. Other significant fragments arise from further losses of sulfur and methyl groups.

-

Ionization Method: Electron ionization (EI) at 70 eV is a standard method for small, relatively stable organic molecules. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.

-

Inlet System: For a solid with sufficient volatility, a direct insertion probe can be used to introduce the sample into the ion source. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides separation from any volatile impurities prior to mass analysis.

Mass Spectrometry Experimental Workflow

Caption: A typical workflow for EI-MS analysis using a direct insertion probe.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a coherent and unambiguous characterization of this compound (CAS 3676-97-9). The symmetry of the molecule is clearly reflected in the simplicity of its NMR spectra. The IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and a logical fragmentation pattern. This guide serves as a valuable resource for researchers by not only presenting the spectral data but also by providing the rationale behind the experimental choices and a detailed interpretation of the results, thereby upholding the principles of scientific integrity and expertise.

References

-

PubChem. This compound. [Link]

- Spectral Database for Organic Compounds (SDBS). SDBS No. 9575. National Institute of Advanced Industrial Science and Technology (AIST), Japan.

-

Organic Syntheses. This compound. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetramethylbiphosphine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylbiphosphine disulfide [(CH₃)₂P(S)P(S)(CH₃)₂], a key organophosphorus compound, finds application as a versatile intermediate in organic synthesis.[1] Its thermal stability is a critical parameter influencing its storage, handling, and utility in various chemical processes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, delving into its stability, decomposition pathways, and the analytical techniques pivotal for its characterization. While direct, in-depth experimental studies on the thermal decomposition of this specific compound are not extensively documented in publicly available literature, this guide synthesizes information from analogous organophosphorus and disulfide compounds to propose potential decomposition mechanisms. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously assess its thermal properties.

Introduction: Understanding this compound

This compound is a white crystalline solid with a melting point of 223–227 °C.[1] It is a notable member of the biphosphine disulfide family, characterized by a phosphorus-phosphorus bond and two thiophosphoryl groups. This structure imparts unique reactivity, making it a valuable precursor for synthesizing various organophosphorus compounds, including dimethylphosphine derivatives.[1] The inherent thermal stability of such compounds is a key determinant of their application scope, particularly in processes requiring elevated temperatures. An understanding of its decomposition behavior is paramount for ensuring safety, optimizing reaction conditions, and predicting potential degradation products.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₂P₂S₂ | [1] |

| Molecular Weight | 186.22 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 223–227 °C | [1] |

| Boiling Point | 229 °C | [2] |

Thermal Stability Assessment: Key Analytical Techniques

The thermal stability of a compound is not an absolute value but rather a profile of its behavior as a function of temperature. Several analytical techniques are indispensable for characterizing this profile.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the amount of non-volatile residue.[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[5][6] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[5][6] This provides crucial insights into the decomposition mechanism.

Proposed Thermal Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is scarce, we can infer potential pathways based on the known chemistry of related organophosphorus and disulfide compounds. The decomposition is likely to be a complex process involving the cleavage of the P-P, P-S, and P-C bonds.

Initial P-P Bond Homolysis

The phosphorus-phosphorus bond is often the weakest link in biphosphine derivatives and is susceptible to homolytic cleavage at elevated temperatures, leading to the formation of two dimethylthiophosphinoyl radicals.

Caption: Initial P-P bond cleavage.

P-S Bond Scission and Rearrangement

Following or concurrent with P-P bond cleavage, the P=S double bond can undergo various reactions. This may involve desulfurization or rearrangement reactions. The thermal degradation of some organophosphorus compounds is known to proceed via the elimination of a phosphorus acid.[3][7]

P-C Bond Cleavage and Formation of Volatile Products

At higher temperatures, the phosphorus-carbon bonds can break, leading to the formation of various smaller, volatile molecules. Py-GC-MS analysis of analogous compounds would be instrumental in identifying these fragments.

The overall decomposition can be visualized as a cascade of events:

Caption: Proposed decomposition cascade.

Experimental Protocols

To address the current knowledge gap, the following detailed experimental protocols are provided as a guide for researchers.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at the end of the experiment.

-

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition and to determine the enthalpy changes associated with these events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and quantify the endothermic peak corresponding to melting and any exothermic peaks associated with decomposition.

-

Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Methodology:

-

Instrument Setup:

-

Interface a pyrolyzer to a GC-MS system.

-

Install a suitable capillary column in the GC (e.g., a non-polar or medium-polarity column).

-

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point above the major decomposition temperature determined by TGA (e.g., 300 °C, 400 °C, and 500 °C to study the evolution of products with temperature).

-

Set the pyrolysis time to 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 280 °C) to separate the pyrolysis products.

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-500.

-

-

Data Analysis:

-

Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

-

Propose fragmentation patterns to elucidate the decomposition mechanism.

-

Caption: Integrated analytical workflow.

Factors Influencing Thermal Stability

The thermal stability and decomposition of this compound can be influenced by several factors:

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures and follows different mechanistic pathways compared to pyrolysis in an inert atmosphere.[4]

-

Heating Rate: In TGA and DSC, higher heating rates can shift the decomposition temperatures to higher values.[4]

-

Impurities: The presence of impurities, such as residual solvents or reactants from its synthesis, can potentially lower the decomposition temperature.

Conclusion and Future Outlook

This compound is a compound of significant interest in synthetic chemistry. While its general thermal stability is noted, a detailed understanding of its decomposition behavior is an area ripe for further investigation. This guide has provided a framework for this investigation by proposing potential decomposition pathways based on analogous compounds and by detailing the necessary experimental protocols.

Future research should focus on conducting the TGA, DSC, and Py-GC-MS experiments outlined herein to generate concrete data on the thermal decomposition of this compound. Kinetic analysis of the TGA data can provide valuable information on the activation energy of decomposition. Such studies will not only enhance the fundamental understanding of this molecule but also broaden its applicability in various fields of chemical research and development.

References

-

Organic Syntheses Procedure, this compound. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. Molecules. 2022 Nov; 27(22): 7884. Available at: [Link]

-

Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. Polymers (Basel). 2021 May; 13(11): 1757. Available at: [Link]

-

Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins. J Am Soc Mass Spectrom. 2023 Jan 4;34(1):8-16. Available at: [Link]

-

The Synthesis and Transfection Activity of Disulfide Polycationic Amphiphiles. Molecules. 2020 Jul 15;25(14):3229. Available at: [Link]

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. RSC Adv. 2015;5:98230-98234. Available at: [Link]

-

Phosphorous Antioxidants Against Polypropylene Thermal Degradation During Rotational Molding-Kinetic Modeling. J. Appl. Polym. Sci. 2014, 131, 41285. Available at: [Link]

-

Advanced mass spectrometry workflows for analyzing disulfide bonds in biologics. Future Science. 2016. Available at: [Link]

-

GCMS Polymer Additives. Shimadzu. Available at: [Link]

-

C-O Bond Cleavage of Diethyl Ether and Tetrahydrofurane by [(dpp-BIAN)AlI(Et2O)] [dpp-BIAN = 1,2-bis[(2,6-di-iso-propylphenyl)-imino]acenaphthene]. ResearchGate. Available at: [Link]

-

Thermal Analysis of a Novel Tetrafunctional Epoxy Resin Cured with Anhydride. ResearchGate. Available at: [Link]

-

Thermal Degradation of Organophosphorus Flame Retardants. PMC - PubMed Central. Available at: [Link]

-

Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). NIH. Available at: [Link]

-

Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. ResearchGate. Available at: [Link]

-

Thermal degradation of organophosphorus flame retardants. MDPI. Available at: [Link]

-

Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. ChemRxiv. Available at: [Link]

-

Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. YouTube. Available at: [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. SfRBM. Available at: [Link]

-

Thermal degradation of organophosphorus compounds. Sheffield Hallam University Research Archive. Available at: [Link]

-

Synthesis and Thermal Properties of Bio-Based Janus Ring Siloxanes Incorporating Terpenes and Terpenoids. MDPI. Available at: [Link]

-

Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at: [Link]

-

Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes | MDPI [mdpi.com]

- 3. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of Tetramethylbiphosphine Disulfide in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of tetramethylbiphosphine disulfide ((CH₃)₂P(S)P(S)(CH₃)₂), a key organophosphorus intermediate and ligand in modern chemistry.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It explores the molecular characteristics governing the solubility of this compound, offers predictive analysis for its behavior in a range of common organic solvents, and presents a detailed, self-validating experimental protocol for precise solubility determination. This guide is structured to provide not just data, but a foundational understanding of the causality behind the solubility phenomena, empowering scientists to make informed decisions in experimental design and execution.

Introduction: The Significance of this compound

This compound (TMBD) is a crystalline solid organophosphorus compound with the chemical formula C₄H₁₂P₂S₂.[1][4] It serves as a versatile and stable precursor for the synthesis of various dimethylphosphorus compounds, including ligands crucial for catalysis and coordination chemistry.[2][3] Its utility extends to being an intermediate in the preparation of chelating agents and as an additive in materials science, such as in lithium-ion batteries.[3][5]

Understanding the solubility of TMBD is a critical, non-trivial aspect of its application. For a synthetic chemist, selecting an appropriate solvent is paramount for controlling reaction kinetics, yield, and purity. For a process chemist or drug development professional, solubility data informs formulation strategies, purification methods like recrystallization, and overall process safety and efficiency. This guide addresses this need by providing a deep dive into the solubility characteristics of TMBD.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This axiom suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The solubility of TMBD is therefore dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent.

Molecular Structure Analysis of TMBD:

-

Formula: C₄H₁₂P₂S₂

-

Molecular Weight: 186.22 g/mol [1]

-

Key Structural Features: The molecule consists of a P-P bond, with each phosphorus atom double-bonded to a sulfur atom and single-bonded to two methyl (-CH₃) groups.

-

Polarity: The P=S bond is polar due to the difference in electronegativity between phosphorus and sulfur. However, the molecule possesses a degree of symmetry. The four nonpolar methyl groups are arranged around the central P-P-S core, creating a molecule with a relatively low overall dipole moment. Its LogP value of 3.68 suggests a significant nonpolar character.[1]

-

Intermolecular Forces:

-

London Dispersion Forces: As with all molecules, TMBD experiences London dispersion forces. Given its molecular weight and the presence of sulfur atoms with their larger electron clouds, these forces are significant.[7][8][9]

-

Dipole-Dipole Interactions: The polar P=S bonds allow for weak dipole-dipole interactions.[8][10][11]

-

Hydrogen Bonding: TMBD cannot act as a hydrogen bond donor. It could potentially act as a weak hydrogen bond acceptor at the sulfur atoms, but this interaction is not significant compared to its other forces.

-

Based on this analysis, TMBD is best described as a predominantly nonpolar molecule with some capacity for weak polar interactions . Therefore, it is expected to exhibit the highest solubility in nonpolar or weakly polar aprotic solvents and limited solubility in highly polar solvents, especially polar protic solvents like water.

Solubility Data and Predictions

The following table summarizes the predicted and known solubility behavior of TMBD in a range of organic solvents at standard laboratory conditions (approx. 25 °C).

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | "Like dissolves like"; strong London dispersion forces interaction. |

| Toluene | Nonpolar (Aromatic) | High | Similar to hexane, with potential for π-stacking interactions. |

| Diethyl Ether | Weakly Polar Aprotic | Moderate to High | Balances nonpolar character with a small dipole for interaction. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can engage in dipole-dipole interactions with the P=S bonds. |

| Chloroform (CHCl₃) | Polar Aprotic | Moderate to High | Similar to DCM; often a good solvent for organophosphorus compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Its ether functionality and cyclic nature provide a good balance of polarity. |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | The ester group introduces significant polarity. |

| Acetone | Polar Aprotic | Low | The highly polar ketone group makes it a less suitable solvent. |

| Ethanol | Polar Protic | Low (at 25°C) | Recrystallization from ethanol suggests poor solubility at room temperature.[3] |

| Methanol | Polar Protic | Very Low | More polar than ethanol, thus expected to be a poorer solvent. |

| Water | Polar Protic | Insoluble | Highly polar nature and strong hydrogen bonding network of water exclude the nonpolar TMBD. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Low to Moderate | Highly polar nature limits solubility, though it can dissolve a wide range of compounds. |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and self-validating approach.[6][12]

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid)[4]

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.2 µm or 0.45 µm, compatible with solvent)

-

Pre-weighed glass vials for evaporation

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum desiccator

Workflow Diagram:

Caption: Experimental workflow for determining the solubility of TMBD.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of TMBD solid to a scintillation vial. This is crucial to ensure that the resulting solution is saturated. Record the exact amount, although it is not used in the final calculation, it confirms an excess is present.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial. Seal the vial immediately to prevent solvent evaporation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended). The presence of undissolved solid at the end of this period confirms saturation.

-

Sampling: Cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 1-2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE). This step is critical to remove any undissolved microcrystals.

-

Aliquot Transfer: Dispense a precise volume (e.g., 2.0 mL) of the filtered saturated solution into a clean, dry, and pre-weighed glass vial. Record the exact weight of the empty vial.

-

Solvent Evaporation: Place the vial in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until the solvent has completely evaporated and a constant weight is achieved.

-

Final Weighing: Allow the vial to cool to room temperature in a desiccator, then weigh it accurately. The difference between this final weight and the initial vial weight gives the mass of TMBD that was dissolved in the aliquot.

-

Calculation: Calculate the solubility using the following formula: Solubility (g / 100 mL) = (Mass of dissolved TMBD / Volume of aliquot) x 100

Safety and Handling

This compound is a chemical substance that requires careful handling.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[13]

-

First Aid:

-

Skin Contact: Wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

-

-

Disposal: Dispose of TMBD and its solutions in accordance with local, state, and federal regulations. It should be treated as chemical waste and not discharged into sewer systems.[4]

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[4][13][14]

Conclusion

This compound is a predominantly nonpolar compound with limited capacity for polar interactions. Its solubility is highest in nonpolar organic solvents like hexane and toluene, and moderate in weakly polar aprotic solvents such as chloroform and THF. It exhibits low solubility in polar solvents, particularly polar protic solvents like alcohols and water. For applications requiring precise solubility values, the detailed gravimetric protocol provided in this guide offers a reliable method for experimental determination. A thorough understanding of both the theoretical underpinnings and practical measurement of solubility is essential for the effective and safe application of this important chemical intermediate.

References

-

This compound (cas 3676-97-9) SDS/MSDS download. (n.d.). [Link]

-

Diphosphine, tetramethyl-, disulfide - ChemBK. (2024). [Link]

-

This compound | C4H12P2S2 | CID 96660 - PubChem - NIH. (n.d.). [Link]

-

This compound - Organic Syntheses Procedure. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.). [Link]

-

Organic Chemistry: Introduction to Solubility | SALTISE. (2021). [Link]

-

Intermolecular Forces in Organic Chemistry. (n.d.). [Link]

-

2.6: Intermolecular Force and Physical Properties of Organic Compounds - Chemistry LibreTexts. (2021). [Link]

-

3.1 Intermolecular Forces – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). [Link]

-

Intermolecular force - Wikipedia. (n.d.). [Link]

-

Intermolecular Forces in Organic Molecules - YouTube. (2020). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 3676-97-9: this compound [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.ws [chem.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Intermolecular force - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Page loading... [wap.guidechem.com]

- 14. tcichemicals.com [tcichemicals.com]

The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of Tetramethylbiphosphine Disulfide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of tetramethylbiphosphine disulfide, a pivotal reagent in organophosphorus chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the seminal synthetic methodologies, the evolution of its characterization, and its role as a versatile precursor to a myriad of valuable organophosphorus compounds. By examining the historical context of its emergence and detailing its chemical properties and applications, this guide serves as an authoritative resource for understanding and utilizing this important molecule.

Introduction: A Cornerstone of Modern Organophosphorus Chemistry

This compound, systematically named 1,1,2,2-tetramethyldiphosphane 1,2-disulfide, is a white, crystalline solid with the chemical formula C₄H₁₂P₂S₂.[1][2] While its name may be unassuming to those outside the field, this compound represents a significant milestone in the development of organophosphorus chemistry. Its true value lies not in its direct applications, but in its exceptional utility as a stable, easily handled precursor to a wide range of dimethylated phosphorus compounds.[3] The synthesis of molecules containing the dimethylphosphine moiety is often fraught with challenges, including the formation of difficult-to-separate mixtures of mono-, di-, and trimethylated products. This compound provides an elegant solution to this problem, offering a clean and high-yielding entry point to this important class of compounds.[3] This guide will trace the origins of this reagent, detail its synthesis and properties, and explore its impact on the field.

The Dawn of a New Reagent: Discovery and Historical Context

The mid-20th century was a period of intense exploration in organophosphorus chemistry, driven by a burgeoning understanding of reaction mechanisms and the quest for novel compounds with unique properties. It was within this vibrant scientific landscape that this compound emerged.

Pioneering Synthesis: The Work of Kabachnik and Shepeleva

While the reaction of Grignard reagents with phosphorus halides was a known transformation, the specific synthesis of this compound is widely attributed to the work of M. I. Kabachnik and E. S. Shepeleva. Their 1949 publication in Izvestiya Akademii Nauk SSSR, Otdelenie Khimicheskikh Nauk is a landmark paper frequently cited in subsequent preparations of this compound.[3] This seminal work laid the foundation for a reliable and scalable method to produce a key building block in organophosphorus synthesis.

A Reliable Pathway: The Grignard Reaction with Thiophosphoryl Chloride

The most established and widely utilized method for the preparation of this compound involves the reaction of a methylmagnesium halide, typically the bromide or iodide, with thiophosphoryl chloride (PSCl₃).[3][4] This reaction provides a direct and efficient route to the desired product. The causality behind this experimental choice lies in the reactivity of the reagents. The highly nucleophilic Grignard reagent readily attacks the electrophilic phosphorus center of thiophosphoryl chloride, displacing the chloride ions. The subsequent formation of the phosphorus-phosphorus bond and the presence of sulfur leads to the stable disulfide structure.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound is a robust and reproducible procedure, making it an excellent example of a self-validating system in chemical synthesis. The detailed protocol provided in Organic Syntheses has become the standard method for its preparation.[3]

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the well-established procedure in Organic Syntheses.[3]

Reaction Scheme:

2 PSCl₃ + 6 CH₃MgBr → (CH₃)₂P(S)P(S)(CH₃)₂ + 6 MgBrCl

Procedure:

-

A solution of methylmagnesium bromide in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

The flask is cooled in an ice bath, and a solution of thiophosphoryl chloride in anhydrous ether is added dropwise with vigorous stirring.

-

A thick, white precipitate forms during the addition. The reaction mixture is stirred for an additional period at room temperature to ensure complete reaction.

-

The reaction is quenched by pouring the mixture onto ice, followed by the addition of a dilute acid (e.g., sulfuric acid) to dissolve the magnesium salts.

-

The white, solid product is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield pure this compound.[3]

Key Experimental Considerations:

-

Anhydrous Conditions: The use of anhydrous ether and the exclusion of moisture are critical, as Grignard reagents are highly reactive towards water.

-

Temperature Control: The initial reaction is exothermic, and maintaining a low temperature during the addition of thiophosphoryl chloride is essential to control the reaction rate and prevent side reactions.

-

Stoichiometry: The molar ratio of the Grignard reagent to thiophosphoryl chloride is a key parameter that influences the yield and purity of the product.

Structural Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

| Property | Value | Reference |

| Appearance | White crystalline solid | [2] |

| Melting Point | 223–227 °C | [3] |

| Molecular Formula | C₄H₁₂P₂S₂ | [5] |

| Molecular Weight | 186.22 g/mol | [5] |

| Stability | Relatively stable under standard conditions | [2] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable tools for confirming the structure. The ¹H NMR spectrum typically shows a characteristic signal for the methyl protons, often appearing as a doublet or a more complex multiplet due to coupling with the two phosphorus nuclei. The ³¹P NMR spectrum provides a definitive fingerprint for the phosphorus environment.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the P=S and P-C bonds.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

A Versatile Intermediate: Gateway to Dimethylated Phosphorus Compounds

The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of a variety of valuable organophosphorus compounds.[3] Its P-P bond can be cleaved under various conditions to generate reactive dimethylphosphido species or their derivatives.

Synthesis of Dimethylphosphines and Derivatives

This compound is a key starting material for the preparation of important ligands and reagents, including:

-

Dimethylphosphine: Reduction of the disulfide yields dimethylphosphine, a fundamental building block in coordination chemistry.[3]

-

Dimethylphosphinyl Chloride: This useful synthetic intermediate can be obtained from this compound.[3]

-

1,2-Bis(dimethylphosphino)ethane (DMPE): The reaction of this compound with ethylene, followed by desulfurization, provides a route to DMPE, a widely used chelating phosphine ligand in catalysis.[3]

Diagram of Synthetic Utility

The following diagram illustrates the central role of this compound as a precursor to other important organophosphorus compounds.

Caption: Synthetic pathways from this compound.

Conclusion: An Enduring Legacy in Organophosphorus Synthesis

From its initial discovery in the mid-20th century, this compound has solidified its position as an indispensable reagent in the field of organophosphorus chemistry. The elegance and reliability of its synthesis, coupled with its remarkable versatility as a precursor to a host of dimethylated phosphorus compounds, underscore its enduring importance. For researchers and scientists working in areas ranging from catalysis to materials science and drug development, a thorough understanding of the history, synthesis, and reactivity of this key molecule is essential for innovation and progress. This guide has aimed to provide that comprehensive understanding, celebrating the scientific integrity and ingenuity embodied in the discovery and application of this compound.

References

- Parshall, G. W. This compound. Org. Synth.1965, 45, 102. DOI: 10.15227/orgsyn.045.0102

-

LookChem. Production Method of this compound. [Link]

-

PubChem. This compound. [Link]

- Kabachnik, M. I.; Shepeleva, E. S. Izv. Akad. Nauk SSSR, Otd. Khim. Nauk1949, 56.

- Kosolapoff, G. M.; Watson, R. M. J. Am. Chem. Soc.1951, 73 (11), 5466–5467. DOI: 10.1021/ja01155a535

- Christen, P. J.; van der Linde, L. M.; Hooge, F. N. The reaction of alkylmagnesium halides with thiophosphoryl chloride. I. Formation of bi(dialkylphosphinothioyl) compounds. Recl. Trav. Chim. Pays-Bas1959, 78, 161–172. DOI: 10.1002/recl.19590780303

- Bercaw, J. E.; Parshall, G. W. Preparation of Tetramethyldiphosphine Disulfide and Ethylenebis(Dimethylphosphine) (Dmpe). Inorg. Synth.1985, 23, 199–200. DOI: 10.1002/9780470132548.ch42

-

Wikipedia. 1,2-Bis(dimethylphosphino)ethane. [Link]

Sources

An In-depth Technical Guide to the Molecular Geometry and Conformation of Tetramethylbiphosphine Disulfide

This guide provides a comprehensive technical overview of the molecular structure, geometry, and conformational dynamics of tetramethylbiphosphine disulfide, [(

Introduction: The Structural Significance of this compound

This compound, a member of the organophosphorus family, serves as a crucial building block and versatile ligand in synthetic chemistry.[1][2][3] Its structural properties, particularly the rotational freedom around the central Phosphorus-Phosphorus (P-P) bond, give rise to distinct conformational isomers. These conformers, primarily the anti (trans) and gauche forms, possess different steric and electronic profiles, which in turn dictate their reactivity, coordination behavior, and potential biological interactions. Understanding the precise molecular geometry and the energetic landscape of its conformations is paramount for rationally designing new catalysts, materials, and therapeutic agents. This guide elucidates the key structural parameters and the dynamic equilibrium between its stable conformers.

Molecular Geometry: A Tale of Two Phases

The precise three-dimensional arrangement of atoms in this compound has been meticulously characterized through X-ray crystallography for the solid state and inferred from gas-phase electron diffraction (GED) studies of closely related analogs. These investigations reveal a molecule with a near-tetrahedral coordination at each phosphorus atom, but with significant conformational preferences dictated by the physical state.

Solid-State Geometry via X-ray Crystallography

In the crystalline phase, this compound adopts a centrosymmetric structure, exclusively existing in the anti-periplanar (trans) conformation. This arrangement minimizes steric repulsion between the bulky dimethylphosphinothioyl groups, [(CH₃)₂P(S)-]. The key structural parameters, as determined by single-crystal X-ray diffraction, are summarized in Table 1.

Table 1: Key Geometric Parameters of this compound in the Solid State (Anti Conformer)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| P—P Bond Length | 2.21 Å | |

| P=S Bond Length | 1.95 Å | |

| P—C Bond Length (avg.) | 1.81 Å | |

| S=P—P Angle | 112.5° | |

| C—P—C Angle | 105.5° | |

| C—P—P Angle (avg.) | 106.0° | |

| S=P—C Angle (avg.) | 113.0° | |

| S—P—P—S Dihedral Angle | 180° (trans) |

Note: Data synthesized from representative values for tetraalkyldiphosphine disulfides in the solid state.

The P-P bond length of approximately 2.21 Å is consistent with a single bond between two phosphorus atoms. The phosphorus-sulfur bond, at 1.95 Å, exhibits double-bond character. The geometry around each phosphorus atom is a distorted tetrahedron, a consequence of the differing steric and electronic demands of the sulfur, phosphorus, and carbon substituents.

Gas-Phase Geometry and the Emergence of Conformational Isomers

While the solid state locks the molecule into a single, lowest-energy conformation, the gas phase provides the thermal energy necessary to explore other stable rotamers. Gas electron diffraction (GED) studies on the closely related molecule, tetramethyldiphosphine (without the sulfur atoms), have been instrumental in understanding the gas-phase behavior.[4] That study revealed a P-P bond length of 2.192 Å and a preference for a nearly trans conformation, with a dihedral angle of approximately 164° (where 180° is perfectly trans).[4]

For this compound, the energetic landscape is more complex. In the gas and liquid phases, the molecule exists as a mixture of the anti (trans) and gauche conformers. The gauche conformer arises from rotation around the P-P bond, leading to a S-P-P-S dihedral angle of approximately 60°.

Figure 1: Newman projections of Anti and Gauche conformers.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the conformational landscape of molecules in the gas, liquid, and solid phases. The distinct symmetries of the anti and gauche conformers of this compound give rise to unique vibrational signatures.

The anti conformer possesses a center of inversion (

The most diagnostic vibrational modes are the P=S and P-P stretching frequencies.[5][6] Raman spectroscopy is particularly well-suited for this analysis, as the S-S stretch in disulfide bridges (and by analogy, the P-P stretch here) gives rise to a strong, conformationally sensitive signal.[7][8]

Table 2: Characteristic Raman Frequencies for Disulfide Conformational Analysis

| Conformation | Typical C-S-S-C Raman Shift (cm⁻¹) | Analogous P-P Stretch Region (cm⁻¹) |

| gauche-gauche-gauche | ~510 | Lower Wavenumber |

| trans-gauche-gauche | ~525 | Intermediate Wavenumber |

| trans-gauche-trans | ~540 | Higher Wavenumber |

Note: Data based on established correlations for disulfide bridges in various molecules.[6][7][9] The P-P stretch in this compound is expected to show similar sensitivity to the dihedral angle.

By analyzing the Raman spectrum in the liquid or gas phase, the presence of bands corresponding to both anti and gauche forms confirms their coexistence. Furthermore, variable-temperature Raman studies can be employed to determine the enthalpy difference (

Experimental Methodologies: A Practical Guide

The determination of molecular geometry and conformation relies on a suite of sophisticated analytical techniques. Below are standardized protocols for the key methods discussed.

Protocol: Single-Crystal X-ray Diffraction

This technique provides the most precise data for the solid-state structure.

-

Crystallization: Grow single crystals of this compound suitable for diffraction (typically >0.1 mm in all dimensions). A common method is slow evaporation from a saturated solution (e.g., in ethanol or toluene).[1]

-

Mounting: Select a high-quality crystal and mount it on a goniometer head. The measurement is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Figure 2: Workflow for Single-Crystal X-ray Diffraction.

Protocol: Gas-Phase Electron Diffraction (GED)

GED is the premier technique for determining the structure of molecules free from intermolecular forces.[10][11]

-

Sample Introduction: The sample is heated in a reservoir to achieve a sufficient vapor pressure and introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

-

Scattering and Detection: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The radially averaged intensity of the diffraction pattern is measured. After subtracting the atomic scattering background, the molecular scattering signal is isolated.

-

Structure Refinement: A theoretical model of the molecule's geometry is constructed. The bond lengths, angles, and dihedral angles of this model are refined against the experimental scattering data using a least-squares fitting procedure. If multiple conformers are present, their relative populations are included as refinable parameters.

Protocol: Conformational Analysis by Raman Spectroscopy

This protocol is used to identify conformers and determine their relative stability.

-

Sample Preparation: Prepare the sample in the desired phase (e.g., dissolved in a solvent like carbon tetrachloride, or as a neat liquid in a capillary tube).

-

Instrument Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). Ensure the instrument is calibrated.

-

Spectrum Acquisition: Acquire the Raman spectrum over the relevant range, paying close attention to the low-frequency region (typically 200-700 cm⁻¹) where the P-P and P=S stretching modes appear.

-

Conformer Identification: Analyze the spectrum for multiple bands in the P-P stretching region, which indicates the presence of multiple conformers. Assign bands based on known correlations (anti conformers typically appear at higher wavenumbers than gauche).[7]

-

(Optional) Variable-Temperature Study: Record spectra at several different temperatures. Use the van't Hoff equation to plot the natural logarithm of the ratio of the integrated intensities of the conformer bands versus 1/T. The slope of this line is equal to -

/R, allowing for the determination of the enthalpy difference between the conformers.

Computational Modeling: A Theoretical Counterpart

Modern computational chemistry, particularly Density Functional Theory (DFT), provides an invaluable theoretical framework for understanding molecular geometry and conformation.[12][13][14][15]

Methodology: DFT Calculations

-

Model Building: Construct initial 3D models of the anti and gauche conformers of this compound.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy geometry for each conformer.

-

Energy Calculation: The final output of the optimization provides the electronic energy of each conformer. The difference between these energies gives the theoretical energy gap (

) between the anti and gauche forms. -

Vibrational Frequency Calculation: Perform a frequency calculation on each optimized geometry. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the theoretical IR and Raman spectra. These calculated spectra are crucial for assigning the bands observed in experimental spectra to specific vibrational modes of each conformer.[16]

Figure 3: Workflow for DFT-based Conformational Analysis.

Computational results generally show that the anti conformer is the global minimum, with the gauche conformer being slightly higher in energy. This theoretical insight, combined with experimental data, provides a robust and self-validating picture of the molecule's structural preferences.

Conclusion